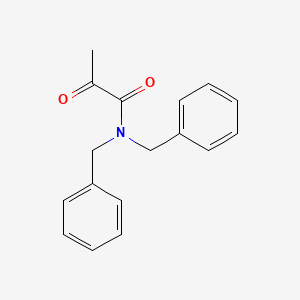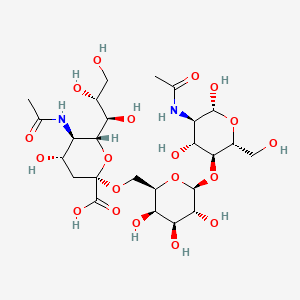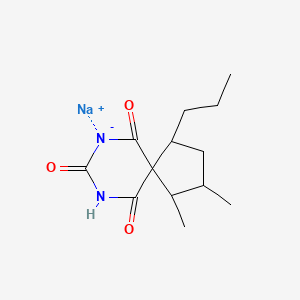
Propanamide, 2-oxo-N,N-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-oxo-N,N-bis(phenylmethyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide backbone with two phenylmethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- typically involves the reaction of propanoic acid derivatives with benzylamine under specific conditions. One common method is the condensation reaction between propanoic acid and benzylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its amide structure is a common motif in drug design, contributing to the stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The phenylmethyl groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Propanamide: A simpler amide with a single propanamide backbone.
N-Phenylpropanamide: Contains a phenyl group attached to the nitrogen atom.
2,2-Dimethyl-N-phenylpropanamide: Features two methyl groups and a phenyl group attached to the nitrogen atom.
Uniqueness: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- is unique due to the presence of two phenylmethyl groups, which significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
Properties
CAS No. |
64201-00-9 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N,N-dibenzyl-2-oxopropanamide |
InChI |
InChI=1S/C17H17NO2/c1-14(19)17(20)18(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
InChI Key |
JWRXEDBFFOTJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)

![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)




![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)

![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
